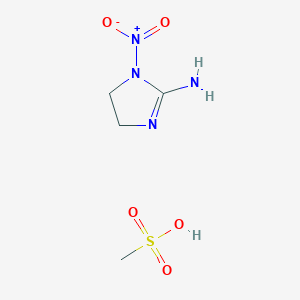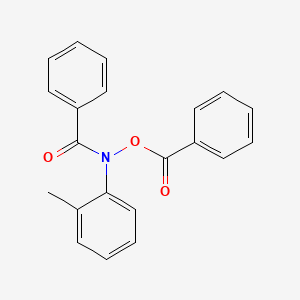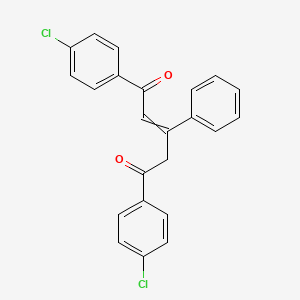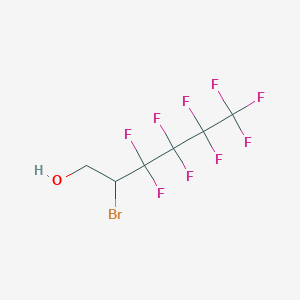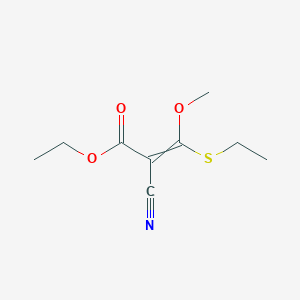
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN), an ethylsulfanyl group (–SEt), and a methoxy group (–OCH3) attached to a propenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, either at room temperature or under reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ethylsulfanyl and methoxy groups can participate in nucleophilic interactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate: Similar structure but with a furan ring instead of the ethylsulfanyl group.
Ethyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the ethylsulfanyl group.
Uniqueness
Ethyl 2-cyano-3-(ethylsulfanyl)-3-methoxyprop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyanoacrylates. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
90280-06-1 |
|---|---|
Formule moléculaire |
C9H13NO3S |
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-ethylsulfanyl-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C9H13NO3S/c1-4-13-8(11)7(6-10)9(12-3)14-5-2/h4-5H2,1-3H3 |
Clé InChI |
CFFOOXAQFMJCHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(OC)SCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


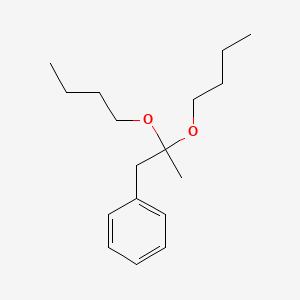
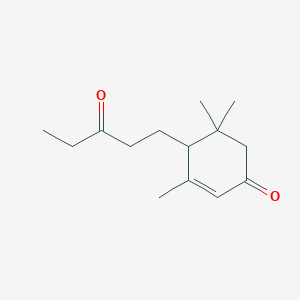
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)

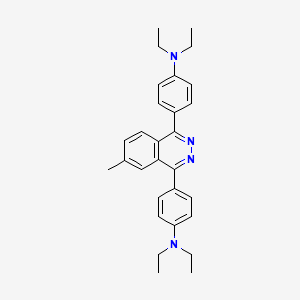

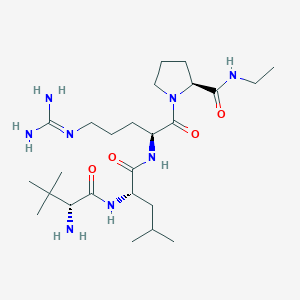
![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
